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Compound Name: Z-L-Tyrosine dcha

Cat. No.: B12343537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of N-α-

Carbobenzyloxy-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine DCHA) in peptide

synthesis. It details the advantages of using this salt form, provides experimental protocols for

its use, presents relevant quantitative data, and visualizes a key biological pathway involving

tyrosine residues.

Introduction: The Role of Z-L-Tyrosine DCHA in
Peptide Synthesis
N-α-Carbobenzyloxy-L-tyrosine (Z-L-Tyrosine) is a commonly used N-protected derivative of

the amino acid L-tyrosine in peptide synthesis. The carbobenzyloxy (Z) group provides robust

protection for the α-amino group, compatible with various coupling strategies, particularly in

solution-phase synthesis and certain solid-phase peptide synthesis (SPPS) approaches,

primarily utilizing the Boc/Bzl protection strategy.

The dicyclohexylammonium (DCHA) salt form of Z-L-Tyrosine offers several practical

advantages over the free acid. DCHA salts of N-protected amino acids are often crystalline,

which facilitates purification and handling.[1] This salt formation enhances the stability of the

amino acid derivative, preventing the formation of oligopeptide impurities that can occur during

the preparation of Fmoc-amino acids.[2] The dicyclohexylammonium counterion moderates the

nucleophilicity of the carboxylate group, thereby preventing unwanted side reactions.[2]
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Data Presentation: Synthesis of Tyrosine-Containing
Peptides
The successful incorporation of tyrosine residues is critical for the synthesis of numerous

bioactive peptides. While specific coupling yields for each amino acid are not always reported,

the overall yield and purity of the final peptide provide a strong indication of the efficiency of the

synthetic process, including the coupling of the protected tyrosine residue.

The following table summarizes the synthesis outcomes for representative tyrosine-containing

peptides, demonstrating the feasibility of incorporating protected tyrosine derivatives in SPPS.
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Tyr(tBu)-OH
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Synthesis
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[4]
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Solid-Phase

Synthesis
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[5]

[α-

Methyltyrosin

e-

4]Angiotensin

II

Solid-Phase

Synthesis
Not specified Not specified

92.6 ± 5.3%

pressor

activity of

Angiotensin II

[6]

Note: The yields reported are for the entire multi-step synthesis and not the individual coupling

efficiency of the tyrosine residue. However, the high purity of the final peptides indicates

successful incorporation.
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Experimental Protocols
Conversion of Z-L-Tyrosine DCHA Salt to the Free Acid
Prior to its use in a peptide coupling reaction, the dicyclohexylammonium salt must be removed

to liberate the free carboxylic acid.

Materials:

Z-L-Tyrosine DCHA salt

Ethyl acetate (or other suitable organic solvents like tert-butyl methyl ether or isopropyl

ether)[1]

10% Phosphoric acid solution[1]

Water (deionized)

Anhydrous sodium sulfate

Separatory funnel

Rotary evaporator

Procedure:

Suspend one part of the Z-L-Tyrosine DCHA salt in 5-10 volume parts of ethyl acetate.[1]

For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).[1]

Transfer the suspension to a separatory funnel.

Add 10% phosphoric acid while stirring until the solid has completely dissolved and two clear

liquid phases are visible.[1]

Check the pH of the lower aqueous phase to ensure it is between 2 and 3.[1]

Separate the aqueous layer.

Wash the organic layer once with two volume parts of 10% phosphoric acid.[1]
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Extract the organic phase three times with two volume parts of water. The pH of the final

aqueous wash should be ≥4.[1]

Dry the organic phase over anhydrous sodium sulfate.[1]

Filter off the sodium sulfate.

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-L-

Tyrosine free acid, which will likely be an oil or a foam.[1]

The success of the conversion can be monitored by Thin Layer Chromatography (TLC).[1]

Coupling of Z-L-Tyrosine in Solid-Phase Peptide
Synthesis (SPPS)
This protocol outlines a general procedure for coupling the prepared Z-L-Tyrosine (free acid)

onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.

Materials:

Z-L-Tyrosine (free acid)

Peptide-resin with a free N-terminus

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Diisopropylethylamine (DIEA)

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

Solid-phase synthesis vessel

Procedure:

Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes.
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Deprotection (if necessary): If the N-terminus of the peptide-resin is protected (e.g., with a

Boc group), perform a deprotection step. For Boc deprotection, treat the resin with a solution

of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

Neutralization: After deprotection, neutralize the resulting TFA salt by washing the resin with

a solution of DIEA in DCM (typically 5-10%).

Activation of Z-L-Tyrosine: In a separate vessel, dissolve Z-L-Tyrosine (typically 2-4

equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less

than 1 equivalent to the amino acid) in DMF. Add DIEA (2-3 equivalents) to activate the

carboxylic acid.

Coupling: Add the activated Z-L-Tyrosine solution to the swelled and deprotected peptide-

resin. Agitate the mixture for 1-2 hours at room temperature.

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored

using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no color

change) indicates the absence of free primary amines and thus a complete reaction.

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to

remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization: Tyrosine's Role in EGFR
Signaling
Tyrosine residues play a pivotal role in cellular signaling through their phosphorylation, which

creates docking sites for various signaling proteins. A prime example is the Epidermal Growth

Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation,

and survival.[2] The diagram below illustrates a simplified workflow of EGFR activation and

downstream signaling, highlighting the central role of tyrosine phosphorylation.
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Caption: EGFR signaling pathway initiated by ligand binding.
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The following DOT script describes the experimental workflow for preparing and using Z-L-
Tyrosine DCHA in peptide synthesis.

Start:
Z-L-Tyrosine DCHA Salt

Suspend in Ethyl Acetate

Acidify with 10% H3PO4

Separate Organic and
Aqueous Phases

Wash Organic Phase
with Water

Dry with Na2SO4 and
Evaporate Solvent

Z-L-Tyrosine (Free Acid)

Activate with Coupling
Reagent (e.g., HBTU/DIEA)

Couple to Peptide-Resin

Prepare Peptide-Resin
(Swell and Deprotect)

Wash Resin

Proceed to Next
Coupling Cycle
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Click to download full resolution via product page

Caption: Workflow for Z-L-Tyrosine DCHA use in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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